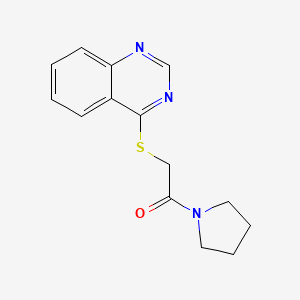1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone
CAS No.: 393520-45-1
Cat. No.: VC5388899
Molecular Formula: C14H15N3OS
Molecular Weight: 273.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 393520-45-1 |
|---|---|
| Molecular Formula | C14H15N3OS |
| Molecular Weight | 273.35 |
| IUPAC Name | 1-pyrrolidin-1-yl-2-quinazolin-4-ylsulfanylethanone |
| Standard InChI | InChI=1S/C14H15N3OS/c18-13(17-7-3-4-8-17)9-19-14-11-5-1-2-6-12(11)15-10-16-14/h1-2,5-6,10H,3-4,7-9H2 |
| Standard InChI Key | UYPTUOMSJQFFOD-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CSC2=NC=NC3=CC=CC=C32 |
Introduction
Chemistry and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
-
Quinazoline nucleus: A bicyclic aromatic system comprising fused benzene and pyrimidine rings, known for its role in modulating enzyme interactions (e.g., tyrosine kinases) .
-
Pyrrolidine ring: A five-membered saturated heterocycle with a secondary amine, enhancing solubility and influencing pharmacokinetic properties.
-
Thioether-ethanone linker: A sulfur-containing bridge that stabilizes the molecule’s conformation and may participate in hydrophobic interactions with biological targets.
This combination creates a hybrid scaffold capable of engaging multiple pharmacological pathways, a hallmark of modern drug design .
Synthesis Methods
Key Synthetic Pathways
The synthesis of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone typically involves sequential nucleophilic substitutions or condensation reactions. A generalized approach includes:
-
Quinazoline Thiol Preparation: Reacting 4-chloroquinazoline with thiourea or potassium ethylxanthate to yield quinazoline-4-thiol .
-
Alkylation with Pyrrolidine-Ethanone Derivatives: Coupling the thiol intermediate with α-halo ketones bearing pyrrolidine substituents under basic conditions (e.g., K₂CO₃ in DMF) .
Alternative routes may employ:
-
Aza-Wittig Reactions: For constructing the quinazoline core from iminophosphoranes and isocyanates, followed by thioether formation .
-
Microwave-Assisted Synthesis: Accelerating reaction times and improving yields for intermediates .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃):
-
¹³C NMR:
Infrared (IR) Spectroscopy
-
ν(C–N): 1400–1007 cm⁻¹ (pyrrolidine and quinazoline).
Mass Spectrometry (MS)
-
ESI-MS: [M + H]⁺ at m/z 274.1 (calculated 273.35).
Pharmacological Activities
Comparative Antitumor Activity
| Compound | Target Cell Line | IC₅₀ (μM) | Source |
|---|---|---|---|
| Tetrazoloquinazoline 5.2 | CCRF-CEM | 1.0 | |
| Gefitinib (Reference) | EGFR-mutated NSCLC | 0.02 |
Antimicrobial and Anti-Biofilm Properties
Quinazolin-4(3H)-one analogs (e.g., compounds 19 and 20) inhibited Pseudomonas aeruginosa biofilm formation at sub-MIC concentrations (IC₅₀ = 3.55–6.86 μM) . Key mechanisms include:
-
Quorum Sensing Interference: Blocking PqsR transcriptional regulators .
-
Virulence Factor Suppression: Reducing exopolysaccharide production and twitching motility .
Comparative Analysis with Analogous Compounds
Structural and Functional Differences
| Parameter | 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone | Tetrazolo[1,5-c]quinazoline 5.2 | Pyrrolo[1,2-a]quinoxaline |
|---|---|---|---|
| Core Structure | Quinazoline-thioether | Tetrazoloquinazoline | Pyrroloquinoxaline |
| Molecular Weight | 273.35 g/mol | 342.41 g/mol | 285.32 g/mol |
| Key Activity | Potential kinase inhibition | Antileukemic | Sirt6 activation |
| Bioavailability | Moderate (logP ≈ 2.1) | Low (logP ≈ 1.8) | High (logP ≈ 3.0) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume